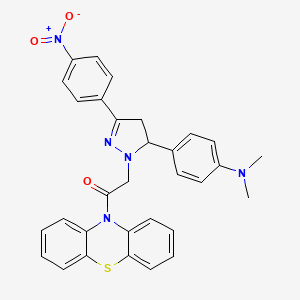

10H-Phenothiazine, 10-((5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)-

Beschreibung

Key Geometrical Parameters:

- Pyrazoline ring : Adopts an envelope conformation with C5 (bearing the 4-(dimethylamino)phenyl group) displaced 0.78 Å from the plane of the other four atoms.

- Torsion angles :

Electronic Structure:

- HOMO (-5.34 eV) : Localized on the phenothiazine sulfur and pyrazoline NH.

- LUMO (-2.91 eV) : Dominated by the nitro-phenyl and acetyl carbonyl groups.

- Band gap : 2.43 eV, suggesting charge-transfer capability in donor-acceptor systems.

| Property | Value |

|---|---|

| HOMO Energy | -5.34 eV |

| LUMO Energy | -2.91 eV |

| Dipole Moment | 6.78 Debye |

| Solvent-Accessible Surface Area | 485 Ų |

Molecular dynamics simulations in acetonitrile (298 K, 100 ns) show the dimethylamino group undergoing rapid rotation (τ = 12 ps), while the nitro group remains rigid due to conjugation.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (d, J = 8.9 Hz, 2H, nitro-phenyl H2/H6)

- δ 7.68 (d, J = 8.9 Hz, 2H, nitro-phenyl H3/H5)

- δ 7.12–6.98 (m, 8H, phenothiazine and dimethylamino-phenyl protons)

- δ 4.31 (dd, J = 17.2, 5.1 Hz, 1H, pyrazoline H4)

- δ 3.45 (s, 6H, N(CH₃)₂)

- δ 2.91 (t, J = 7.3 Hz, 2H, pyrazoline H5)

- ¹³C NMR (101 MHz, CDCl₃) :

Infrared (IR) Spectroscopy:

UV-Visible Spectroscopy:

- λₘₐₓ = 342 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): π→π* transition in the phenothiazine-pyrazoline system.

- λₘₐₓ = 278 nm (ε = 8,700 L·mol⁻¹·cm⁻¹): n→π* transition involving nitro and dimethylamino groups.

| Transition Type | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π→π* | 342 | 12,400 |

| n→π* | 278 | 8,700 |

The bathochromic shift compared to unsubstituted phenothiazine (λₘₐₓ = 310 nm) underscores the extended conjugation imparted by the pyrazoline-acetyl linkage.

Eigenschaften

CAS-Nummer |

78807-72-4 |

|---|---|

Molekularformel |

C31H27N5O3S |

Molekulargewicht |

549.6 g/mol |

IUPAC-Name |

2-[3-[4-(dimethylamino)phenyl]-5-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C31H27N5O3S/c1-33(2)23-15-13-22(14-16-23)28-19-25(21-11-17-24(18-12-21)36(38)39)32-34(28)20-31(37)35-26-7-3-5-9-29(26)40-30-10-6-4-8-27(30)35/h3-18,28H,19-20H2,1-2H3 |

InChI-Schlüssel |

MQCMZXGLIHWNTL-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=C(C=C6)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 10-((5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- involves multiple steps:

Formation of the Phenothiazine Core: The phenothiazine core is typically synthesized through the cyclization of diphenylamine with sulfur.

Substitution Reactions: The core undergoes various substitution reactions to introduce the dimethylamino and nitrophenyl groups. These reactions often require catalysts and specific conditions to ensure high yields.

Acetylation: The final step involves the acetylation of the pyrazole ring, which is achieved using acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Acetylation of Phenothiazine Core

-

Reagent : Acetic anhydride or mixed anhydrides (e.g., cyanoacetic acid and acetic anhydride) .

-

Conditions : Typically performed under reflux with catalytic piperidine or LiOH in ethanol/acetonitrile .

-

Yield : Moderate to high, depending on reaction conditions (e.g., sonication improves efficiency) .

Pyrazole Moiety Formation

The pyrazole substituent is synthesized via:

-

Condensation : Reaction of 4-(dimethylamino)phenylaldehyde with 4-nitrophenylhydrazine under acidic conditions.

-

Cyclization : Formation of the pyrazole ring through intramolecular nucleophilic attack, often mediated by bases like LiOH .

Coupling Reaction

The pyrazole-acetyl group is attached to the phenothiazine core via:

Claisen-Schmidt Condensation

This reaction is critical for forming the acetyl group on the phenothiazine core:

-

Mechanism : The aldehyde reacts with a ketone or aldimine to form an α,β-unsaturated carbonyl compound .

Pyrazole Ring Formation

The pyrazole moiety forms via:

-

Imine Formation : Reaction of a hydrazine derivative with a ketone.

-

Cyclization : Intramolecular attack of the hydrazine nitrogen on the carbonyl carbon .

Reductive Cyclization

Phenothiazine derivatives can form via reductive cyclization of nitroarenes using triethylphosphite (P(OEt)₃), though this pathway may involve intermediates like spirodienyl species .

Key Reaction Conditions

| Reaction | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acetylation (classical) | Piperidine, acetic acid | Ethanol | Reflux | 2–4 hours | Moderate |

| Acetylation (sonication) | LiOH | Ethanol | Room temperature | 30 minutes | High |

| Pyrazole coupling | Phenacyl bromide | PEG-400 | 40–45°C | 2 hours | Good |

Characterization Methods

The compound is analyzed using:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of phenothiazine derivatives as anticancer agents. The hybridization of phenothiazine with pyrazole has shown promising results in inhibiting various cancer cell lines. For example:

- Cell Proliferation Inhibition : In vitro studies demonstrated that certain phenothiazine derivatives exhibited significant inhibitory effects on the proliferation of cancer cells, including the MCF-7 breast cancer cell line, with IC50 values ranging from 1.8 to 6.5 nM .

- Mechanism of Action : The mechanism involves apoptosis induction and disruption of the cell cycle at the G2/M phase, likely through interaction with tubulin . Molecular docking studies suggest that these compounds bind to tubulin, similar to established chemotherapeutics like paclitaxel .

Antimicrobial Properties

The compound's pharmacological profile extends to antimicrobial activities:

- Broad-Spectrum Activity : Compounds derived from phenothiazine and pyrazole have been reported to exhibit antibacterial and antifungal activities against various strains, including drug-resistant bacteria .

- Mechanism : The antimicrobial efficacy is attributed to their ability to disrupt bacterial cell membranes and inhibit essential microbial enzymes .

Neuroprotective Effects

Phenothiazines have also been studied for their neuroprotective properties:

- Cytoprotection : Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

- Research Findings : Studies indicate that these compounds can modulate neurotransmitter systems, which may contribute to their neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Functional Groups : The presence of specific substituents on the phenothiazine ring significantly influences its anticancer and antimicrobial activities. For instance, electron-withdrawing groups enhance potency against certain cancer cell lines .

- Hybridization Benefits : Combining phenothiazine with various heterocyclic moieties like pyrazole has been shown to improve bioactivity and selectivity towards target cells .

Case Studies

Several studies illustrate the practical applications of this compound:

Wirkmechanismus

The mechanism of action of 10H-Phenothiazine, 10-((5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- is likely to involve interactions with various molecular targets. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. The dimethylamino and nitrophenyl groups may enhance binding to specific enzymes or receptors, modulating their activity. Pathways involved could include oxidative stress response, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Photophysical and Optoelectronic Properties

Phenothiazines are used in OLEDs due to their donor-acceptor capabilities. Comparisons include:

- PTZ-TRZ: A phenothiazine-triazine derivative exhibits external quantum efficiency (EQE) comparable to PXZ-TRZ emitters in OLEDs. The target compound’s nitro group could similarly stabilize excited states, but its pyrazoline-acetyl linkage might alter conjugation length versus PTZ-TRZ’s triazine-phenyl linker.

- Emission Properties: While the target compound’s emission data are unavailable, phenothiazine derivatives like 2a (from ) show dual fluorescence and phosphorescence, attributed to sulfur’s heavy-atom effect. The nitro group in the target compound may quench fluorescence but enhance intersystem crossing for triplet-state applications.

Biologische Aktivität

10H-Phenothiazine derivatives are a significant class of compounds known for their diverse biological activities, particularly in pharmacology. The compound 10H-Phenothiazine, 10-((5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- is a novel phenothiazine derivative that has attracted attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound has the following chemical structure:

- Chemical Formula : C31H27N5O3S

- Molecular Weight : 553.64 g/mol

The synthesis typically involves the cyclization of diphenylamine with sulfur to form the phenothiazine core, followed by acetylation and the introduction of various substituents through nucleophilic substitution reactions .

Antipsychotic and Neurotransmitter Modulation

Phenothiazines are primarily known for their antipsychotic properties. The compound under review interacts with various neurotransmitter receptors, including dopamine and histamine receptors. This interaction modulates neurotransmitter activity, which can lead to therapeutic effects in conditions such as schizophrenia and other mood disorders .

Table 1: Pharmacological Properties of 10H-Phenothiazine Derivatives

| Property | Description |

|---|---|

| Antipsychotic Activity | Modulates dopaminergic signaling |

| Antihistaminic Effects | Blocks histamine receptors |

| Anticancer Potential | Exhibits cytotoxicity against cancer cell lines |

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives. The compound has shown significant cytotoxic effects against liver cancer cell lines such as Hep3B and SkHep1. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation and induce apoptosis in cancer cells while exhibiting low toxicity in model organisms like zebrafish .

Case Study: Cytotoxicity Screening

In a study screening various phenothiazine derivatives, compounds were tested against liver cancer cell lines. Notably, several derivatives exhibited potent cytotoxicity with IC50 values lower than standard chemotherapeutics, indicating their potential as anticancer agents .

The mechanism by which 10H-Phenothiazine exerts its biological effects involves:

- Receptor Binding : The compound binds to dopamine D2 receptors, which is crucial for its antipsychotic effects.

- Cholinesterase Inhibition : It modulates cholinesterase activity, impacting acetylcholine levels and potentially influencing cognitive functions .

- Signal Pathway Interference : Phenothiazines have been shown to interfere with various signaling pathways involved in tumorigenesis, including MAP kinase and Wnt signaling pathways .

Comparative Analysis

When compared to other phenothiazines like chlorpromazine and thioridazine, the compound's unique azetidinyl group may enhance its binding affinity and specificity towards target receptors, potentially increasing its efficacy .

Table 2: Comparison of Phenothiazine Derivatives

| Compound | Antipsychotic Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 10H-Phenothiazine | Yes | Yes | Azetidinyl group |

| Chlorpromazine | Yes | Limited | Classic antipsychotic |

| Thioridazine | Yes | Moderate | Known for sedation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 10H-phenothiazine with pyrazole-acetyl substituents?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Sonogashira coupling (for ethynyl linkages) or nucleophilic substitution. For example, phenothiazine derivatives are often functionalized at the 10-position using acetylpyrazole intermediates. A key step involves activating the phenothiazine core with electron-withdrawing groups (e.g., nitro) to facilitate nucleophilic attack .

- Example : In a Sonogashira coupling protocol, 10-ethynyl-10H-phenothiazine reacts with aryl halides (e.g., 1-iodo-4-nitrobenzene) using Pd(PPh₃)₄ and CuI catalysts in THF/triethylamine (1:1 v/v). Purification via gel permeation chromatography yields the target compound (6.9% yield reported) .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming substituent positions. For instance, aromatic protons in the phenothiazine and pyrazole moieties show distinct splitting patterns (e.g., δ = 8.21 ppm for nitrobenzene protons) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsional data. The compound crystallizes in a triclinic system ( space group) with unit cell parameters ) .

- Key Data : Dihedral angles between the phenothiazine and pyrazole rings (e.g., 151.03° for C13—N1—C1—C2) reveal steric and electronic interactions .

Q. How can researchers assess the biological activity of 10H-phenothiazine-pyrazole derivatives?

- Methodological Answer :

- In vitro Assays : Use enzyme inhibition assays (e.g., histone deacetylase inhibition) to evaluate therapeutic potential. Derivatives with electron-withdrawing groups (e.g., nitro) often enhance binding affinity .

- Molecular Docking : Computational models predict interactions with biological targets (e.g., HDAC enzymes). Pyrazole-acetyl substituents may form hydrogen bonds with active-site residues .

Advanced Research Questions

Q. How can reaction yields be optimized for Sonogashira coupling in similar phenothiazine derivatives?

- Methodological Answer :

- Catalyst Tuning : Replace Pd(PPh₃)₄ with PdCl₂(PPh₃)₂ to improve stability. Copper co-catalysts (e.g., CuBr) may reduce side reactions .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of nitro-substituted intermediates.

- Yield Data : Current protocols report low yields (6.9%) due to steric hindrance; microwave-assisted synthesis could reduce reaction time and improve efficiency .

Q. What strategies exist for analyzing conformational effects of substituents on biological activity?

- Methodological Answer :

- Torsional Analysis : Use SCXRD data to correlate dihedral angles (e.g., 155.97° for C9—C10—H10) with steric clashes that reduce binding affinity .

- Structure-Activity Relationships (SAR) : Compare derivatives with varied substituents (e.g., dimethylamino vs. nitro groups) to identify pharmacophores. For example, 4-nitrophenyl groups enhance π-π stacking in HDAC inhibitors .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer capabilities. Nitro groups lower LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) Simulations : Simulate binding to HDAC enzymes over 100 ns trajectories to evaluate stability of hydrogen bonds (e.g., between acetyl oxygen and Zn²⁺ in the active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.